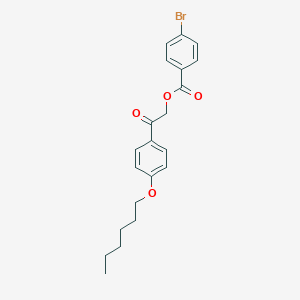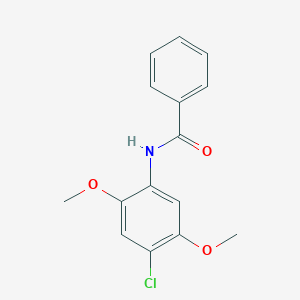![molecular formula C10H8Br2N2O2S B274120 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B274120.png)
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole, also known as DBMIM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBMIM is a sulfonamide derivative that possesses unique chemical and biological properties, making it an interesting molecule for further investigation.
Mecanismo De Acción
The mechanism of action of 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole is not fully understood, but it is believed to act through inhibition of certain enzymes and receptors. In anti-inflammatory studies, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In anti-cancer studies, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the application. In anti-inflammatory studies, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In anti-cancer studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In material science, this compound has been used as a building block for the synthesis of MOFs with high surface area and gas adsorption properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has several advantages as a research tool, including its unique chemical and biological properties, its ease of synthesis, and its potential applications in various fields. However, there are also limitations to its use, including its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole, including:
1. Further investigation of its anti-inflammatory and anti-cancer properties, with a focus on identifying its specific targets and mechanisms of action.
2. Exploration of its potential applications in material science, including the synthesis of MOFs with tailored properties for gas storage and separation.
3. Development of new synthetic methods for this compound and its derivatives, with a focus on improving yields and reducing toxicity.
4. Investigation of its potential applications in catalysis, including the synthesis of metal complexes with unique properties for organic synthesis.
5. Evaluation of its potential as a drug candidate for the treatment of inflammatory and cancerous diseases, with a focus on optimizing its pharmacokinetics and minimizing potential side effects.
Métodos De Síntesis
The synthesis of 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and anti-cancer properties. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
Propiedades
Fórmula molecular |
C10H8Br2N2O2S |
|---|---|
Peso molecular |
380.06 g/mol |
Nombre IUPAC |
1-(2,5-dibromophenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C10H8Br2N2O2S/c1-7-13-4-5-14(7)17(15,16)10-6-8(11)2-3-9(10)12/h2-6H,1H3 |
Clave InChI |
AMQBLKRCPPQIOM-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)


![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)




![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)


![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)